N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that features both pyridine and benzimidazole moieties
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAUNJTYBVSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxylic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In one investigation involving imidazo[1,2-a]pyridine derivatives, compounds similar to N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis . This suggests that derivatives of this compound could be developed as potent antitubercular agents.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to enhance the compound's pharmacokinetic properties and biological activity .
Therapeutic Potential
Antimycobacterial Agents
Given its promising antitubercular activity, this compound is being investigated as a candidate for developing new antimycobacterial therapies. The compound's ability to inhibit drug-resistant strains positions it as a valuable asset in the ongoing fight against tuberculosis .
Other Potential Applications
Beyond its antitubercular properties, there is potential for this compound to be explored for other therapeutic uses due to its structural features that may interact with various biological pathways. Future studies may reveal additional applications in treating other infectious diseases or conditions where imidazole derivatives have shown efficacy.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where similar compounds have been synthesized and evaluated:
These findings underscore the importance of continued research into this compound and its derivatives.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide
- N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been extensively studied for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O. The compound features a benzo[d]imidazole core structure that is substituted with a 6-methylpyridine group and a carboxamide functional group. This unique structure is believed to contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.156 ± 0.003 | Significant cytotoxicity observed |
| MCF-7 | 0.404 ± 0.002 | Moderate cytotoxicity observed |
These results suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics .
2. Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. In vitro studies indicate that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 16 |
The compound's effectiveness against these pathogens indicates its potential as an antibacterial agent .
3. Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are well-documented. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of inflammatory pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets: The presence of the pyridine moiety may facilitate binding to specific biological targets within cells.
Case Studies
A recent case study investigated the effects of this compound in an animal model of cancer. The study reported a significant reduction in tumor size and weight in treated groups compared to controls. The findings support the hypothesis that this compound could be a promising candidate for further development as an anticancer agent .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and substitution patterns, particularly the integration of the 6-methylpyridin-2-yl and benzo[d]imidazole protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .
How do structural modifications to the benzo[d]imidazole core influence biological activity?
Advanced
Comparative studies of analogues (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives) reveal:
- Substitution at position 5 : Carboxamide groups enhance solubility and target binding compared to ester or carboxylic acid derivatives.
- Heterocyclic fusion : The tetrahydrobenzoimidazole scaffold improves metabolic stability over fully aromatic systems.
- Similarity analysis : Compounds with a similarity score >0.70 (e.g., methyl imidazo[1,5-a]pyridine-8-carboxylate) show overlapping pharmacological profiles but reduced potency .
What computational methods are used to predict the electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculations (e.g., B97D/TZVP level) optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) for reactivity analysis .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions, particularly with targets like G-protein-coupled receptors or kinases.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
How can discrepancies in spectroscopic data be resolved during structural elucidation?
Q. Advanced
- Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- X-ray Crystallography : Resolves ambiguous NOE or coupling constants by providing definitive bond angles and torsion parameters .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .
What strategies optimize reaction yields in multi-step syntheses of such heterocyclic compounds?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while THF or EtOAc improves intermediate stability .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) accelerate key steps like cyclization.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitro reduction or Boc deprotection) .
What are the key intermediates in the synthesis of this compound?
Q. Basic
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 131020-57-0): The core carboxylic acid precursor.
- 6-Methylpyridin-2-amine : Provides the N-substituted pyridine moiety.
- Activated ester intermediates : Generated using EDCl or DCC for efficient amide bond formation .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates.
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7) to assess cytotoxicity.
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC quantify interactions with target proteins .
How does the compound’s stereochemistry impact its pharmacological profile?
Q. Advanced
- Chiral Centers : The tetrahydrobenzoimidazole ring may adopt boat or chair conformations, affecting binding to chiral targets.
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test activity differences.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts enantiomer-specific interactions with active sites .
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Storage Conditions : Sealed vials under argon at 2–8°C in darkness to prevent hydrolysis or oxidation.
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life.
- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acid or amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
